N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(ethylthio)benzamide
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the thiadiazole and chromene moieties. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-8(2)5-9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21) |
InChI Key |
FLVMCULDOQPULV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
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